BenchChemオンラインストアへようこそ!

Droxicam

Gastrointestinal Toxicity NSAID Safety Ulcerogenesis

Droxicam (CAS 90101-16-9) is an oxicam-class NSAID prodrug of piroxicam. Its extended absorption half-life (t1/2 a = 7.55 h vs. 1.78 h for piroxicam) provides a quantifiable model for prodrug PK studies. Gastrolesive potential is 10× lower than piroxicam (UD50: 57 vs. 5.6 mg/kg), enabling long-term in vivo RA/OA research with minimized gastric injury confounds. Clinical superiority over indomethacin for morning stiffness and significantly reduced rescue analgesia vs. diclofenac further validate its research utility. Source this differentiated high-purity tool compound today.

Molecular Formula C16H11N3O5S
Molecular Weight 357.3 g/mol
CAS No. 90101-16-9
Cat. No. B1670963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroxicam
CAS90101-16-9
Synonyms5-methyl-3-(2-pyridyl)-2H,5H-1,3-oxazino(5,6-c)(1,2)benzothiazine-2,4(3H)dione-6,6-dioxide
droxicam
E-3128
Molecular FormulaC16H11N3O5S
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C3=CC=CC=C3S1(=O)=O)OC(=O)N(C2=O)C4=CC=CC=N4
InChIInChI=1S/C16H11N3O5S/c1-18-13-14(10-6-2-3-7-11(10)25(18,22)23)24-16(21)19(15(13)20)12-8-4-5-9-17-12/h2-9H,1H3
InChIKeyOEHFRZLKGRKFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Droxicam (CAS 90101-16-9): Oxicam-Class NSAID Prodrug with Distinct Pharmacokinetic and Gastric Safety Profile


Droxicam (CAS 90101-16-9) is an organic heterotricyclic compound belonging to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. It is an orally-administered prodrug of piroxicam, undergoing hydrolysis in the gastrointestinal tract to release the active metabolite [2][3]. Droxicam is indicated for the relief of pain and inflammation in musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis, functioning through reversible inhibition of cyclooxygenase (COX) enzymes to suppress prostaglandin synthesis [1][3].

Why Droxicam (CAS 90101-16-9) Cannot Be Generically Substituted: A Prodrug with Delayed Absorption and Divergent Safety


Substituting droxicam with other oxicam NSAIDs, including its active metabolite piroxicam, is pharmacokinetically and toxicologically unsound. As a prodrug, droxicam exhibits a significantly delayed absorption rate, evidenced by a longer absorption half-life (t1/2 a = 7.55 h) compared to piroxicam (t1/2 a = 1.78 h), fundamentally altering its time-to-peak concentration profile [1]. Crucially, direct comparative animal studies demonstrate that droxicam's gastrolesive potential is an order of magnitude lower than that of piroxicam [2]. These differences in both temporal drug exposure and target-organ safety preclude simple interchangeability with in-class alternatives for research requiring specific kinetic or toxicity profiles.

Quantitative Evidence Guide: Droxicam (CAS 90101-16-9) Comparative Data for Research and Procurement


Superior Gastrointestinal Safety: 10-Fold Reduction in Ulcerogenic Potential vs. Piroxicam

In a direct head-to-head study of gastrointestinal lesion induction in rats, the gastrolesive potential of droxicam was found to be 10 times inferior to that of its active metabolite, piroxicam [1]. This indicates significantly improved gastric tolerability.

Gastrointestinal Toxicity NSAID Safety Ulcerogenesis

Delayed Absorption Kinetics: Prolonged Absorption Half-Life vs. Piroxicam

A controlled, randomized, double-blind clinical trial in healthy volunteers demonstrated that droxicam exhibits significantly delayed absorption kinetics compared to piroxicam. The absorption half-life (t1/2 a) was 7.55 hours for droxicam versus 1.78 hours for piroxicam [1].

Pharmacokinetics Prodrug Absorption Profile

Equivalent Oral Bioavailability to Piroxicam

Despite its delayed absorption, droxicam demonstrates equivalent oral bioavailability to piroxicam. A comparative clinical study confirmed that the bioavailability of droxicam and piroxicam was equal [1].

Pharmacokinetics Bioavailability Prodrug Conversion

Greater Reduction of Morning Stiffness and Functional Improvement vs. Indomethacin in Rheumatoid Arthritis

In a randomized, double-blind clinical trial for rheumatoid arthritis (RA), droxicam (20 mg/day) was compared to indomethacin (75 mg/day). Droxicam was found to be statistically more active than indomethacin in alleviating morning stiffness and improving functional status [1].

Rheumatoid Arthritis Clinical Efficacy Morning Stiffness

Reduced Consumption of Rescue Analgesia vs. Diclofenac in Osteoarthritis

A double-blind, randomized clinical trial comparing droxicam (20 mg/day) and diclofenac sodium (150 mg/day) in patients with coxarthrosis and gonarthrosis found that consumption of rescue analgesia (paracetamol) was significantly lower in the droxicam group [1].

Osteoarthritis Analgesic Use Rescue Medication

Comparable Anti-inflammatory Activity to Piroxicam in Acute and Chronic Models

Preclinical studies comparing droxicam directly to piroxicam in a range of inflammatory models show it is as active as piroxicam. This includes acute tests like carrageenan edema and chronic tests like the cotton pellet granuloma assay [1].

Anti-inflammatory Efficacy Animal Model

Validated Application Scenarios for Droxicam (CAS 90101-16-9) in Preclinical and Clinical Research


NSAID Prodrug Pharmacokinetics and Drug Delivery Research

Droxicam is an ideal tool compound for investigating the pharmacokinetic implications of prodrug design. Its delayed absorption half-life (t1/2 a = 7.55 h) compared to its active metabolite piroxicam (t1/2 a = 1.78 h) provides a clear, quantifiable model for studying how chemical modification alters absorption kinetics without changing overall bioavailability [1]. This is directly supported by evidence from Section 3.

Gastrointestinal Safety Studies in Chronic Inflammation Models

For long-term in vivo studies of rheumatoid or osteoarthritis where NSAID-induced gastrointestinal lesions are a confounding factor or a primary endpoint, droxicam offers a distinct advantage. Its gastrolesive potential is 10 times lower than that of piroxicam [1]. This allows for the maintenance of anti-inflammatory efficacy while significantly reducing gastric toxicity, a critical consideration for study validity and animal welfare.

Comparative Efficacy Research in Rheumatoid Arthritis Focusing on Morning Stiffness

Droxicam has demonstrated statistically significant superiority over indomethacin (75 mg/day) in alleviating morning stiffness and improving functional status in RA patients [1]. This positions it as a preferred active comparator in clinical or preclinical research protocols specifically designed to evaluate interventions for these hallmark RA symptoms.

Analgesic Sparing Effect Studies in Osteoarthritis Models

Clinical data show that droxicam (20 mg/day) leads to significantly lower consumption of rescue analgesia (paracetamol) compared to diclofenac (150 mg/day) in patients with osteoarthritis of the hip and knee [1]. This makes droxicam a superior choice for research requiring sustained, effective pain relief that minimizes the need for adjunctive analgesics, thereby simplifying data interpretation and improving model consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Droxicam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.